1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole-based compound that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of various diseases. The compound has also been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its low toxicity. The compound has been shown to be relatively safe, even at high doses. However, one limitation of using the compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential use as an anti-tumor agent. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzyl chloride with tetrahydro-2H-pyran-4-ylamine to form 1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)amine. This is then reacted with sodium azide and copper sulfate to form 1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-tumor agent, anti-inflammatory agent, and antimicrobial agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(oxan-4-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-12-3-1-11(2-4-12)9-20-10-14(18-19-20)15(21)17-13-5-7-22-8-6-13/h1-4,10,13H,5-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIAZPZLCGQOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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